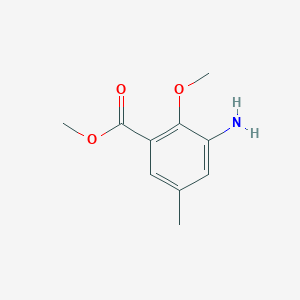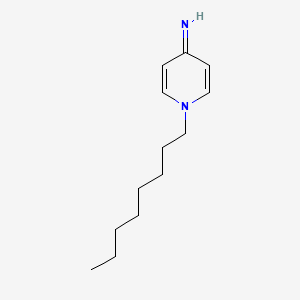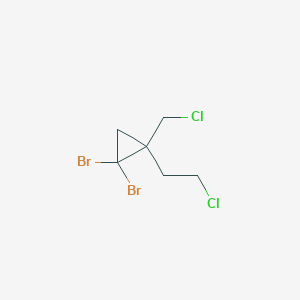
1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane is an organohalogen compound characterized by the presence of bromine and chlorine atoms attached to a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane typically involves the halogenation of cyclopropane derivatives. A common method might include the reaction of cyclopropane with bromine and chlorine under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of such compounds often involves large-scale halogenation reactions using specialized equipment to handle the reactive and potentially hazardous halogen gases. The process may include steps for purification and isolation of the desired product to ensure it meets industrial standards.
化学反応の分析
Types of Reactions
1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: Where halogen atoms are replaced by other functional groups.
Reduction Reactions: Where the compound is reduced to form less halogenated derivatives.
Oxidation Reactions: Where the compound is oxidized to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce halogen atoms.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions might yield compounds with different halogen atoms, while reduction reactions could produce less halogenated cyclopropane derivatives.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, potentially as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceuticals.
Industry: Utilized in the production of specialized materials or chemicals.
作用機序
The mechanism by which 1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms can influence its reactivity and interaction with enzymes, receptors, or other biomolecules. The pathways involved may include halogen bonding, covalent modification, or disruption of normal cellular processes.
類似化合物との比較
Similar Compounds
- 1,1-Dibromo-2-(2-chloroethyl)cyclopropane
- 1,1-Dibromo-2-(chloromethyl)cyclopropane
- 1,1-Dichloro-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane
Uniqueness
1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane is unique due to the specific arrangement of bromine and chlorine atoms on the cyclopropane ring. This unique structure can result in distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C6H8Br2Cl2 |
|---|---|
分子量 |
310.84 g/mol |
IUPAC名 |
1,1-dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane |
InChI |
InChI=1S/C6H8Br2Cl2/c7-6(8)3-5(6,4-10)1-2-9/h1-4H2 |
InChIキー |
IXJXEVWZJBEOGU-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(Br)Br)(CCCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
![2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid](/img/structure/B12840824.png)
![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)
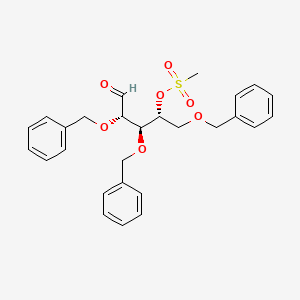
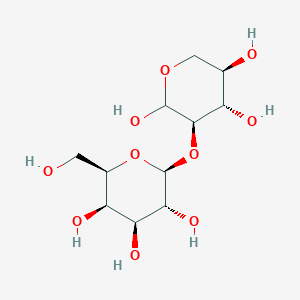
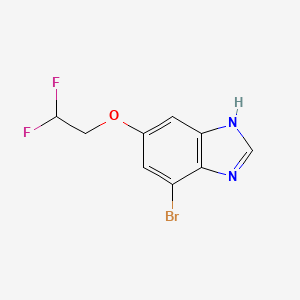
![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)
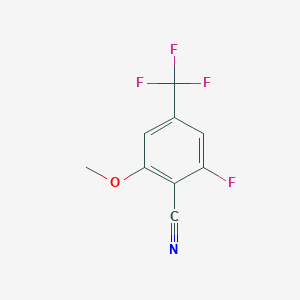
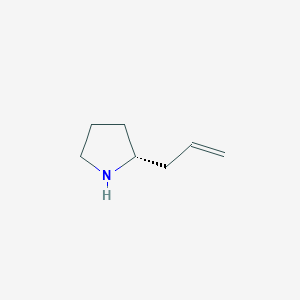
![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)
